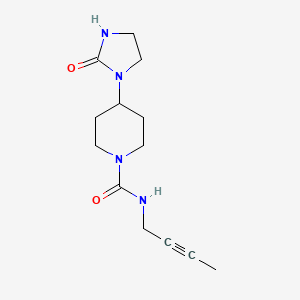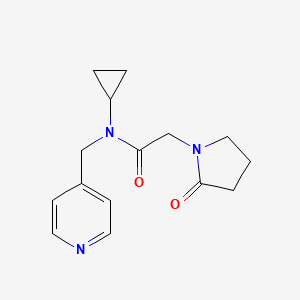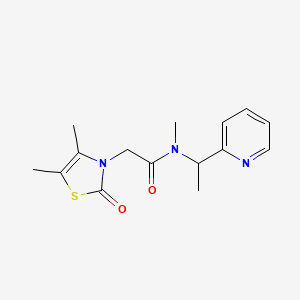
N-(1-cyclopentylbenzimidazol-2-yl)-3-ethylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopentylbenzimidazol-2-yl)-3-ethylsulfonylbenzamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopentylbenzimidazol-2-yl)-3-ethylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The cyclopentyl group is introduced through a cyclization reaction, and the ethylsulfonylbenzamide moiety is attached via a sulfonylation reaction. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopentylbenzimidazol-2-yl)-3-ethylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(1-cyclopentylbenzimidazol-2-yl)-3-ethylsulfonylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as an antiparasitic and antioxidant agent.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer properties.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyclopentylbenzimidazol-2-yl)-3-ethylsulfonylbenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . This inhibition can lead to the suppression of tumor cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant CDK2 inhibitory activity.
Uniqueness
N-(1-cyclopentylbenzimidazol-2-yl)-3-ethylsulfonylbenzamide is unique due to its specific structure, which combines a benzimidazole core with a cyclopentyl group and an ethylsulfonylbenzamide moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(1-cyclopentylbenzimidazol-2-yl)-3-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-2-28(26,27)17-11-7-8-15(14-17)20(25)23-21-22-18-12-5-6-13-19(18)24(21)16-9-3-4-10-16/h5-8,11-14,16H,2-4,9-10H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVNRICVVGLBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=CC=CC=C3N2C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione](/img/structure/B7054579.png)



![N-but-2-ynyl-4-[ethyl(methylsulfonyl)amino]piperidine-1-carboxamide](/img/structure/B7054612.png)
![2-(2-amino-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)-N-propan-2-ylacetamide](/img/structure/B7054617.png)
![5-[[3-[[2-(Azepan-1-yl)acetyl]amino]phenyl]carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7054624.png)

![2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7054634.png)

![4-[[(2-Tert-butylpyrimidin-5-yl)methylamino]methyl]oxane-4-carboxamide](/img/structure/B7054660.png)
![5-methyl-N-[1-[(1-methylimidazol-2-yl)methyl]piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B7054673.png)
![1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-2-pyrazol-1-ylpropan-1-one](/img/structure/B7054679.png)
![4-[(1-Butan-2-yl-5-cyclopropylpyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B7054681.png)
